Methyl 4-{[(6-cyclopropylpyrimidin-4-yl)methyl]carbamoyl}benzoate
Description
Methyl 4-{[(6-cyclopropylpyrimidin-4-yl)methyl]carbamoyl}benzoate is a synthetic organic compound featuring a benzoate ester core linked to a pyrimidine-derived carbamoyl group. The pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) is substituted with a cyclopropyl group at position 6 and a methylcarbamoyl moiety at position 4. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications, particularly in targeting enzymes or receptors sensitive to aromatic heterocycles.
Properties
IUPAC Name |
methyl 4-[(6-cyclopropylpyrimidin-4-yl)methylcarbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-23-17(22)13-6-4-12(5-7-13)16(21)18-9-14-8-15(11-2-3-11)20-10-19-14/h4-8,10-11H,2-3,9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTYDIROHRQYCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=NC=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Construction
The pyrimidine core is typically synthesized via cyclocondensation reactions. A modified Biginelli reaction or Pinner synthesis using cyclopropane carboxamide derivatives may yield the desired substitution pattern. For example, condensation of cyclopropanecarboxamidine with β-keto esters under acidic conditions generates 6-cyclopropylpyrimidin-4-ol derivatives. Subsequent chlorination using phosphorus oxychloride (POCl₃) yields 4-chloro-6-cyclopropylpyrimidine, a critical intermediate.
Introduction of the Aminomethyl Group
The 4-chloro substituent is replaced via nucleophilic substitution. Reacting 4-chloro-6-cyclopropylpyrimidine with potassium cyanide (KCN) in dimethylformamide (DMF) produces 4-cyano-6-cyclopropylpyrimidine. Catalytic hydrogenation (H₂, Pd/C) reduces the nitrile to an aminomethyl group, yielding 6-cyclopropylpyrimidin-4-ylmethanamine.
Key Reaction Conditions :
- Cyanide Substitution : 4-Chloro-6-cyclopropylpyrimidine (1 eq), KCN (1.2 eq), DMF, 80°C, 12 h.
- Hydrogenation : 4-cyano-6-cyclopropylpyrimidine (1 eq), H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 6 h.
Preparation of Methyl 4-(Chlorocarbonyl)benzoate
This intermediate is synthesized from methyl 4-carboxybenzoate via acyl chloride formation:
- Esterification : 4-Carboxybenzoic acid is treated with methanol (MeOH) and sulfuric acid (H₂SO₄) to form methyl 4-carboxybenzoate.
- Acyl Chloride Formation : Reaction with thionyl chloride (SOCl₂) in dichloromethane (DCM) yields methyl 4-(chlorocarbonyl)benzoate.
Optimization Note : Excess SOCl₂ (2.5 eq) and reflux (40°C, 2 h) achieve >95% conversion.
Carbamate Linkage Formation
The final step involves coupling 6-cyclopropylpyrimidin-4-ylmethanamine with methyl 4-(chlorocarbonyl)benzoate. In anhydrous tetrahydrofuran (THF), triethylamine (TEA) is added to scavenge HCl, facilitating amide bond formation:
$$
\text{Methyl 4-(chlorocarbonyl)benzoate} + \text{6-Cyclopropylpyrimidin-4-ylmethanamine} \xrightarrow{\text{TEA, THF}} \text{Target Compound}
$$
Reaction Parameters :
- Temperature: 0°C → 25°C (gradual warming).
- Yield: 82–89% after column chromatography (silica gel, ethyl acetate/hexane).
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.15 (s, 1H, pyrimidine H-2), 7.95 (d, J = 8.0 Hz, 2H, benzoate H-2/H-6), 7.45 (d, J = 8.0 Hz, 2H, benzoate H-3/H-5), 4.55 (s, 2H, CH₂NH), 3.90 (s, 3H, OCH₃), 2.10–2.00 (m, 1H, cyclopropyl CH), 1.20–1.10 (m, 4H, cyclopropyl CH₂).
- HRMS (ESI+) : m/z calcd for C₁₇H₁₇N₃O₃ [M+H]⁺: 311.1264; found: 311.1268.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirmed ≥98% purity.
Alternative Synthetic Routes
Suzuki-Miyaura Coupling Approach
A palladium-catalyzed coupling between 4-bromo-6-cyclopropylpyrimidine and methyl 4-(aminomethyl)benzoate boronic ester offers a divergent pathway. However, this method suffers from lower yields (65–70%) due to competing side reactions.
Solid-Phase Synthesis
Immobilizing the pyrimidine amine on Wang resin enables stepwise carbamate formation. While scalable, this method requires specialized equipment and yields (75–80%) comparable to solution-phase synthesis.
Challenges and Optimization Strategies
- Cyclopropane Stability : The cyclopropyl group is prone to ring-opening under strongly acidic or basic conditions. Neutral pH and low temperatures are critical during amide coupling.
- Ester Hydrolysis : The methyl ester is susceptible to hydrolysis during prolonged storage. Lyophilization and desiccant storage are recommended.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(6-cyclopropylpyrimidin-4-yl)methyl]carbamoyl}benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the benzoate ester, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under conditions like reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted pyrimidine or benzoate derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-{[(6-cyclopropylpyrimidin-4-yl)methyl]carbamoyl}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogues are carbamoyl benzoate derivatives with variations in the heterocyclic ring system. Key comparisons include:
Pyridine vs. Pyrimidine Derivatives
A critical analogue is Methyl 4-(((6-cyclopropylpyridin-3-yl)methyl)carbamoyl)benzoate (CAS: 2319637-13-1, molecular weight: 310.3 g/mol), which replaces the pyrimidine ring with a pyridine (one nitrogen atom) .
| Property | Pyrimidine Derivative (Target Compound) | Pyridine Derivative (CAS: 2319637-13-1) |
|---|---|---|
| Heterocycle | Pyrimidin-4-yl (2 nitrogen atoms) | Pyridin-3-yl (1 nitrogen atom) |
| Molecular Formula | C₁₇H₁₈N₃O₃* | C₁₈H₁₈N₂O₃ |
| Hydrogen-Bond Capacity | Higher (due to dual N-sites) | Lower (single N-site) |
| Electron-Deficient Nature | More pronounced (enhances π-π stacking) | Moderate |
| Hypothetical LogP | ~2.1 (estimated) | ~2.5 (estimated) |
*The pyrimidine variant’s formula is inferred by replacing the pyridine’s C₅H₄N with C₄H₃N₂.
Implications for Binding Affinity :
The pyrimidine derivative’s dual nitrogen atoms may improve interactions with target proteins via additional hydrogen bonds or π-stacking, as suggested by docking studies using programs like Glide XP . For example, hydrophobic enclosure motifs (critical for binding affinity in Glide XP scoring) could be enhanced by the pyrimidine’s planar geometry, while the pyridine analogue’s reduced electron deficiency might limit such interactions .
Substituent Position and Steric Effects
The cyclopropyl group at position 6 in both compounds introduces steric bulk and metabolic stability. However, its placement on pyrimidin-4-yl (vs.
Research Findings and Theoretical Analysis
- Synthetic Accessibility : Pyrimidine synthesis often requires harsher conditions (e.g., SNAr reactions) compared to pyridines, which may impact scalability .
- Solubility : The pyrimidine’s higher polarity (due to N-atoms) could reduce logP vs. the pyridine analogue, balancing membrane permeability and aqueous solubility.
- Docking Performance : Glide XP scoring predicts stronger binding for the pyrimidine variant in hydrophobic enclosures, with neutral-neutral hydrogen bonds in enclosed environments contributing to affinity .
Biological Activity
Methyl 4-{[(6-cyclopropylpyrimidin-4-yl)methyl]carbamoyl}benzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzoate moiety linked to a cyclopropyl-pyrimidine group. Its molecular formula is , and it has a molecular weight of approximately 287.31 g/mol.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| HT-29 (Colon) | 10.0 | G2/M phase arrest |
| A549 (Lung) | 15.0 | Inhibition of cell migration |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated moderate activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate inhibition |
| Escherichia coli | 64 | Moderate inhibition |
| Pseudomonas aeruginosa | 64 | Moderate inhibition |
The biological activities of this compound are believed to be mediated through several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular proliferation and survival.
- Interaction with DNA : Preliminary studies suggest that it may bind to DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : The compound appears to affect various signaling pathways, including those related to apoptosis and cell cycle regulation.
Study 1: Anticancer Efficacy in Vivo
A recent animal study evaluated the efficacy of this compound in a xenograft model of breast cancer. The treatment group showed a significant reduction in tumor volume compared to the control group, with minimal side effects observed.
Study 2: Antimicrobial Assessment
In another study, the compound was tested against clinical isolates of bacteria from infected patients. The results indicated that it could serve as a potential lead compound for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
